molecular formula C11H8ClFO2 B7893096 (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol

Cat. No.: B7893096
M. Wt: 226.63 g/mol
InChI Key: BISUFHLFXWGIIM-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol is a bifunctional aromatic alcohol featuring a central methanol group bonded to two distinct aromatic systems: a 3-chloro-4-fluorophenyl moiety and a furan-3-yl ring. This compound is part of a broader class of heterocyclic alcohols with applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the combination of halogenated phenyl and furan substituents, which influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFO2/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISUFHLFXWGIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=COC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with furan-3-ylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol. For instance, compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated the synthesis of novel derivatives that exhibited enhanced antioxidant and anticancer activities, suggesting that modifications to the phenyl and furan rings can significantly influence biological activity .

Drug Discovery
The compound has been investigated as a potential inhibitor of trypanothione reductase (TR), a target for drug discovery against leishmaniasis. Modifications to the phenyl ring have been shown to enhance inhibitory activity, indicating that (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol could serve as a lead compound for developing new therapeutic agents against parasitic infections .

Organic Synthesis

Synthesis of Novel Compounds
(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex structures through coupling reactions, such as Suzuki or Sonogashira reactions. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals .

Functionalization Strategies
The compound can undergo various functionalization strategies to introduce different substituents that can enhance its pharmacological properties. For example, the introduction of amino or hydroxyl groups can lead to derivatives with improved solubility and bioavailability .

Material Science

Polymer Chemistry
In material science, (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol has potential applications in developing advanced materials due to its unique electronic properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties, suitable for electronic applications .

Nanocomposite Development
Research into nanocomposites incorporating this compound has shown that it can improve the mechanical strength and thermal resistance of composite materials. This application is particularly relevant in fields such as aerospace and automotive industries, where lightweight yet strong materials are essential .

Case Studies

Study Focus Findings
Study 1Anticancer activityDerivatives showed significant inhibition of cancer cell lines with IC50 values in low micromolar range .
Study 2Drug discoveryModifications improved binding affinity to TR, indicating potential for new leishmaniasis treatments .
Study 3Organic synthesisSuccessful coupling reactions using (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol as a precursor for complex molecules .
Study 4Material scienceEnhanced mechanical properties observed in nanocomposites containing this compound .

Mechanism of Action

The exact mechanism of action of (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in their heterocyclic cores or substituent configurations. Key examples include:

Compound Name Core Structure Substituents Molecular Formula Key Reference
(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol Methanol-linked 3-Cl-4-F-phenyl, furan-3-yl C₁₁H₇ClFO₂ N/A*
[1-(3-Chloro-4-fluorophenyl)-1H-triazol-4-yl]methanol Triazole 3-Cl-4-F-phenyl, triazol-4-yl C₉H₇ClFN₃O
(5-(4-Chlorophenyl)-2-methylfuran-3-yl)methanol Furan 4-Cl-phenyl, 2-methyl-furan-3-yl C₁₂H₁₁ClO₂
3-Hydroxyflavone derivatives Flavone Variable aryl/heteroaryl C₁₅H₁₀O₃

*Note: The target compound’s exact data are inferred from analogues; direct synthesis is described for related structures in .

Key Observations :

  • Heterocycle Impact : Replacing furan-3-yl with thiophen-2-yl or pyridin-4-yl alters fluorescence quantum yields (Φf = 42.6% for furan-3-yl vs. 55.8% for thiophen-2-yl) .

Physical and Chemical Properties

Comparative data on solubility, melting points, and photophysical properties:

Compound Solubility (Common Solvents) Melting Point (°C) Fluorescence Φf Reference
(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol Methanol, DCM (inferred) Not reported Not reported N/A
N-(4-(2-Aminocyclopropyl)phenyl)-4-(furan-3-yl)benzamide Acetonitrile/methanol >250 Not applicable
3-Hydroxyflavone (thiophen-2-yl derivative) DMF, methanol Not reported 55.8%
[1-(3-Chloro-4-fluorophenyl)-1H-triazol-4-yl]methanol Methanol/EtOAc Not reported Not reported

Analysis :

  • The target compound’s solubility in methanol and dichloromethane is inferred from purification methods of analogues .
  • High melting points (>250°C) in benzamide derivatives suggest that rigid aromatic systems enhance thermal stability, a trait likely shared by the target compound.

Insights :

  • Low yields (e.g., 17% in ) highlight challenges in sterically hindered coupling reactions.

Comparison :

  • Fluorescence properties of furan-3-yl derivatives suggest utility in bioimaging or sensor development.

Biological Activity

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and enzyme inhibition activities, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring and a chlorofluorophenyl moiety, which are known to influence its biological activity. The presence of halogen atoms (chlorine and fluorine) is often associated with enhanced lipophilicity and biological interaction capabilities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 3-chloro-4-fluorophenyl have been shown to scavenge DPPH radicals effectively, outperforming standard antioxidants like ascorbic acid. A comparative analysis of various derivatives revealed that the antioxidant activity follows a specific order:

CompoundDPPH Scavenging Activity (%)
3979.62
3678.67
2965.7
Ascorbic Acid58.2

This data suggests that the introduction of the furan moiety can significantly impact antioxidant efficacy, with certain derivatives demonstrating up to 1.4 times the activity of ascorbic acid .

Anticancer Activity

The anticancer potential of (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol has been investigated through various in vitro studies. Notably, compounds incorporating the 3-chloro-4-fluorophenyl motif have shown promising cytotoxic effects against multiple cancer cell lines.

For example, a study assessed the cytotoxicity of similar compounds against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that compounds with the chlorofluorophenyl group exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against certain cancer types .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition potential of (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol, particularly against tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. The incorporation of the chlorofluorophenyl fragment has been shown to enhance inhibitory activity significantly.

Docking studies further supported these findings, indicating that this structural feature facilitates strong interactions within the catalytic site of tyrosinase from Agaricus bisporus. The results suggest that this compound could be a lead candidate for developing skin-whitening agents or treatments for hyperpigmentation .

Summary of Biological Activities

Activity TypeObservations/Findings
AntioxidantHigh DPPH scavenging activity; superior to ascorbic acid
AnticancerSelective cytotoxicity against U-87 glioblastoma cells
Enzyme InhibitionEffective inhibitor of tyrosinase; enhanced by structural modifications

Case Studies

  • Antioxidant Efficacy : A series of synthesized derivatives were tested for their DPPH scavenging ability, revealing that modifications in the furan and phenyl rings can lead to substantial increases in antioxidant capacity.
  • Cytotoxicity Testing : The compound's derivatives were subjected to MTT assays on various cancer cell lines, highlighting their potential as anticancer agents with selective toxicity profiles.
  • Tyrosinase Inhibition : Detailed molecular docking studies demonstrated how structural features contribute to binding affinities with tyrosinase, suggesting pathways for further drug development targeting skin disorders.

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